molecular formula C7H7ClN2O B13556337 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13556337
M. Wt: 170.59 g/mol
InChI Key: OMZPJBMWBGIUOP-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7ClN2O. It is a pyrazole derivative, characterized by the presence of a chloro group at the 5th position, a cyclopropyl group at the 3rd position, and an aldehyde group at the 4th position of the pyrazole ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures, followed by heating . This reaction results in the chlorination and formylation of the pyrazole ring, yielding the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and other suitable reagents.

Major Products Formed

    Oxidation: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and cyclopropyl groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Biological Activity

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Molecular Formula: C8_{8}H8_{8}ClN3_{3}O

Molecular Weight: 201.67 g/mol

CAS Number: 2740505-58-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit specific pathways involved in inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition: It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Cell Cycle Regulation: It affects cell cycle checkpoints, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism makes it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential use as an antimicrobial agent .

Case Studies and Research Findings

  • Anticancer Efficacy:
    • A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis .
  • Anti-inflammatory Activity:
    • In a model of carrageenan-induced paw edema in rats, pyrazole derivatives demonstrated a marked reduction in inflammation, suggesting their potential application in treating inflammatory disorders .
  • Antimicrobial Testing:
    • The compound was tested against common pathogens, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine production
AntimicrobialInhibits bacterial growth

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-5-cyclopropyl-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C7H7ClN2O/c8-7-5(3-11)6(9-10-7)4-1-2-4/h3-4H,1-2H2,(H,9,10)

InChI Key

OMZPJBMWBGIUOP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2)Cl)C=O

Origin of Product

United States

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